molecular formula C11H14N2 B165854 N,N,3-trimethyl-1H-indol-6-amine CAS No. 130508-61-1

N,N,3-trimethyl-1H-indol-6-amine

Cat. No. B165854
M. Wt: 174.24 g/mol
InChI Key: NHUCTPNQGQFINS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,3-trimethyl-1H-indol-6-amine, also known as tryptamine, is a naturally occurring compound found in various plants, fungi, and animals. It is a derivative of the amino acid tryptophan and is structurally similar to serotonin, a neurotransmitter that plays a vital role in regulating mood, appetite, and sleep.

Mechanism Of Action

Tryptamine acts on various receptors in the brain, including serotonin receptors, dopamine receptors, and adrenergic receptors. It also acts as a substrate for the enzyme monoamine oxidase, which breaks down neurotransmitters such as serotonin and dopamine. Tryptamine's mechanism of action is complex and not fully understood.

Biochemical And Physiological Effects

Tryptamine has been found to have various biochemical and physiological effects. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. Tryptamine has also been found to have anti-inflammatory effects and may help in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

Tryptamine has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, its psychoactive effects may limit its use in certain experiments, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on N,N,3-trimethyl-1H-indol-6-amine. One area of research is the development of N,N,3-trimethyl-1H-indol-6-amine-based drugs for the treatment of psychiatric and neurological disorders. Another area of research is the investigation of N,N,3-trimethyl-1H-indol-6-amine's potential as a natural insecticide and its use in agriculture. Additionally, further research is needed to fully understand N,N,3-trimethyl-1H-indol-6-amine's mechanism of action and its effects on the brain and body.

Synthesis Methods

Tryptamine can be synthesized through various methods, including chemical synthesis, microbial fermentation, and extraction from natural sources. Chemical synthesis involves the use of reagents and catalysts to convert tryptophan into N,N,3-trimethyl-1H-indol-6-amine. Microbial fermentation involves the use of microorganisms to produce N,N,3-trimethyl-1H-indol-6-amine from tryptophan. Extraction from natural sources involves isolating N,N,3-trimethyl-1H-indol-6-amine from plants, fungi, or animal tissues.

Scientific Research Applications

Tryptamine has been the subject of extensive scientific research due to its potential therapeutic properties. It has been found to have antidepressant, anxiolytic, and anti-inflammatory effects. Tryptamine has also been shown to have neuroprotective properties and may help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

130508-61-1

Product Name

N,N,3-trimethyl-1H-indol-6-amine

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

N,N,3-trimethyl-1H-indol-6-amine

InChI

InChI=1S/C11H14N2/c1-8-7-12-11-6-9(13(2)3)4-5-10(8)11/h4-7,12H,1-3H3

InChI Key

NHUCTPNQGQFINS-UHFFFAOYSA-N

SMILES

CC1=CNC2=C1C=CC(=C2)N(C)C

Canonical SMILES

CC1=CNC2=C1C=CC(=C2)N(C)C

synonyms

1H-Indol-6-amine,N,N,3-trimethyl-(9CI)

Origin of Product

United States

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